Cas no 73667-51-3 (Ziziphin)
Ziziphin structure
Product Name:Ziziphin
Ziziphin Chemical and Physical Properties
Names and Identifiers
-
- a-L-Mannopyranoside, (3b,16b,23R)-3-[[4-O-(6-deoxy-a-L-mannopyranosyl)-a-L-arabinopyranosyl]oxy]-16,23:16,30-diepoxydammar-24-en-20-yl6-deoxy-, 2,3-diacetate (9CI)
- LogP
- a-L-Mannopyranoside, (3b,16b,23R)-3-[[4-O-(6-deoxy-a-L-mannopyranosyl)-a-L-arabinopyranosyl]oxy]-16,23:16,30-diepoxydammar-24
- ZIZIPHIN
- [(16S,23R)-3β-[[4-O-(6-Deoxy-α-L-mannopyranosyl)-α-L-arabinopyranosyl]oxy]-16β,23:16,30-diepoxydammar-24-en-20-yl]-6-deoxy-α-L-mannopyranoside 2,3-diacetate
- α-L-Mannopyranoside, (3β,16β,23R)-3-[[4-O-(6-deoxy-α-L-mannopyranosyl)-α-L-arabinopyranosyl]oxy]-16,23:16,30-diepoxydammar-24-en-20-yl 6-deoxy-, 2,3-diacetate
- C08991
- CHEBI:10120
- 73667-51-3
- SCHEMBL350002
- Q2363204
- Ziziphin
-
- Inchi: 1S/C51H80O18/c1-23(2)18-28-19-49(11,69-45-41(65-27(6)53)40(64-26(5)52)35(55)25(4)63-45)42-29-12-13-32-47(9)16-15-33(46(7,8)31(47)14-17-48(32,10)50(29)21-51(42,68-28)61-22-50)67-43-38(58)36(56)30(20-60-43)66-44-39(59)37(57)34(54)24(3)62-44/h18,24-25,28-45,54-59H,12-17,19-22H2,1-11H3/t24-,25-,28-,29+,30-,31-,32+,33-,34-,35-,36-,37+,38+,39+,40+,41+,42-,43-,44-,45-,47-,48+,49-,50-,51-/m0/s1
- InChI Key: SPFBVQWRJFUDBB-FYBFSNJASA-N
- SMILES: O1C([H])([H])[C@@]23C([H])([H])[C@@]41[C@]([H])([C@](C([H])([H])[H])(C([H])([H])[C@]([H])(/C(/[H])=C(\C([H])([H])[H])/C([H])([H])[H])O4)O[C@@]1([H])[C@@]([H])([C@@]([H])([C@]([H])([C@]([H])(C([H])([H])[H])O1)O[H])OC(C([H])([H])[H])=O)OC(C([H])([H])[H])=O)[C@@]2([H])C([H])([H])C([H])([H])[C@]1([H])[C@@]2(C([H])([H])[H])C([H])([H])C([H])([H])[C@@]([H])(C(C([H])([H])[H])(C([H])([H])[H])[C@]2([H])C([H])([H])C([H])([H])[C@@]31C([H])([H])[H])O[C@@]1([H])[C@@]([H])([C@]([H])([C@]([H])(C([H])([H])O1)O[C@@]1([H])[C@@]([H])([C@@]([H])([C@]([H])([C@]([H])(C([H])([H])[H])O1)O[H])O[H])O[H])O[H])O[H]
Computed Properties
- Exact Mass: 980.534
- Monoisotopic Mass: 980.534
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 6
- Hydrogen Bond Acceptor Count: 18
- Heavy Atom Count: 69
- Rotatable Bond Count: 11
- Complexity: 1960
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 25
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.621
- Topological Polar Surface Area: 248Ų
Experimental Properties
- Density: 1.34
- Refractive Index: 1.589
- PSA: 247.82000
- LogP: 3.16350
Ziziphin Related Literature
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
-
Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
-
Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
-
Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
73667-51-3 (Ziziphin) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Recommended suppliers
PRIBOLAB PTE.LTD
Gold Member
CN Supplier
Reagent
Shandong Jing Kun Chemical Co.,Ltd.
Gold Member
CN Supplier
Bulk
上海帛亦医药科技有限公司
Gold Member
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
CN Supplier
Reagent
Beyond Pharmaceutical Co., Ltd
Gold Member
CN Supplier
Reagent